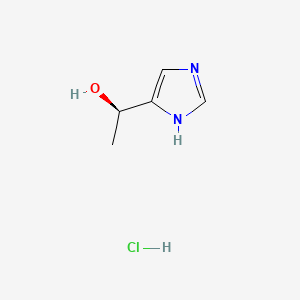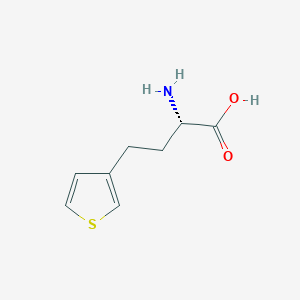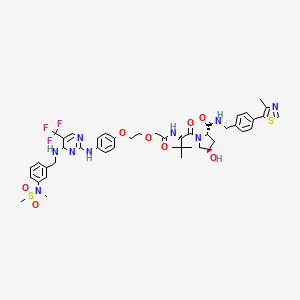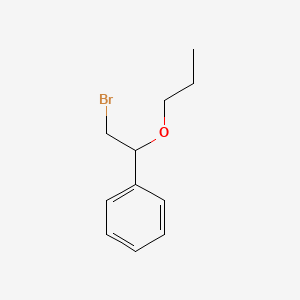
(1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the imidazole ring, which can be derived from glyoxal, ammonia, and formaldehyde.
Formation of the Alcohol Group: The imidazole derivative is then subjected to a reduction reaction to introduce the hydroxyl group at the desired position.
Chirality Introduction: The stereochemistry is controlled using chiral catalysts or starting materials to ensure the (1R) configuration.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in (1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can undergo reduction to form various hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used to introduce new substituents onto the imidazole ring.
Major Products
Oxidation: Formation of imidazole-4-carboxaldehyde or imidazole-4-carboxylic acid.
Reduction: Formation of 1-(1H-imidazol-4-yl)ethanol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, (1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound can act as a ligand for metal ions, forming complexes that are studied for their catalytic properties. It is also investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
作用机制
The mechanism of action of (1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Imidazole-4-acetic acid: Another imidazole derivative with different functional groups.
Clotrimazole: An antifungal agent with an imidazole ring.
Uniqueness
(1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride is unique due to its specific stereochemistry and the presence of both an imidazole ring and a hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industry.
属性
分子式 |
C5H9ClN2O |
|---|---|
分子量 |
148.59 g/mol |
IUPAC 名称 |
(1R)-1-(1H-imidazol-5-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4(8)5-2-6-3-7-5;/h2-4,8H,1H3,(H,6,7);1H/t4-;/m1./s1 |
InChI 键 |
HXGNFQUIGSRZCC-PGMHMLKASA-N |
手性 SMILES |
C[C@H](C1=CN=CN1)O.Cl |
规范 SMILES |
CC(C1=CN=CN1)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Methyl-6-azaspiro[3.5]nonane](/img/structure/B13571755.png)





